molecular formula C24H20N2O3S B2877588 (2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327171-80-1

(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2877588
CAS No.: 1327171-80-1
M. Wt: 416.5
InChI Key: MEPOZGLACBPBCG-LCUIJRPUSA-N
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Description

The compound (2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is a chromene-based derivative featuring a carboxamide moiety substituted with a 4-methoxyphenyl group and an imino-linked 3-(methylsulfanyl)phenyl ring. Chromene scaffolds are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The methylsulfanyl (SCH₃) substituent on the imino-phenyl group introduces steric bulk and lipophilicity, which may modulate solubility and binding affinity in biological systems.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(3-methylsulfanylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-28-19-12-10-17(11-13-19)25-23(27)21-14-16-6-3-4-9-22(16)29-24(21)26-18-7-5-8-20(15-18)30-2/h3-15H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPOZGLACBPBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Chromene-Carboxamide Derivatives

Chromene-carboxamides are typically synthesized via multicomponent reactions (MCRs) or tandem cyclization processes. The target compound’s structure necessitates a convergent approach involving:

  • Formation of the 2H-chromene core via Knoevenagel condensation or Rauhut–Currier cyclization.
  • Introduction of the imino group through Schiff base formation.
  • Incorporation of the carboxamide moiety via nucleophilic acyl substitution.

Key challenges include regioselective cyclization to favor the 2H-chromene isomer over the 4H analog and stereochemical control to ensure the (2Z)-configuration of the imino group.

Multicomponent One-Pot Synthesis

Reaction Design and Optimization

A one-pot three-component protocol adapted from RSC Advances was modified for the target compound:

  • Reactants :
    • Salicylaldehyde (1.0 equiv)
    • N-(4-Methoxyphenyl)acetoacetamide (1.2 equiv)
    • 3-(Methylsulfanyl)aniline (1.5 equiv)
  • Catalyst : 1,4-Diazabicyclo[2.2.2]octane (DABCO, 30 mol%)
  • Solvent : Methanol, room temperature, 2–4 hours.

The mechanism proceeds via:

  • Knoevenagel condensation between salicylaldehyde and the β-ketoamide to form a coumarin intermediate.
  • Imino bond formation via nucleophilic attack of 3-(methylsulfanyl)aniline on the carbonyl group.
  • Cyclization to yield the 2H-chromene skeleton.
Table 1: Optimization of Reaction Conditions
Parameter Variation Yield (%)
Catalyst Loading 10 mol% DABCO 42
30 mol% DABCO 78
Solvent Ethanol 65
Methanol 78
Temperature 0°C 30
Room temperature 78

Seleno-Organic Catalyzed Cyclization

Tandem Seleno-Michael/Michael Reaction

A method inspired by ACS Omega employed a chalcone precursor and selenolate catalyst:

  • Chalcone Precursor : Synthesized from 2-hydroxyacetophenone and 3-(methylsulfanyl)benzaldehyde.
  • Catalyst : Lithium selenolate (0.4 equiv), generated in situ from 2,2′-diselanediyldiphenol and Superhydride.
  • Conditions : Tetrahydrofuran (THF), 70°C, 1.5 hours.

This method achieved a 56% yield of the 2H-chromene product, with selectivity governed by the electron-withdrawing effect of the methylsulfanyl group.

Table 2: Comparative Analysis of Catalytic Methods
Method Catalyst Yield (%) Time (h) Selectivity (2H:4H)
Multicomponent DABCO 78 2 9:1
Seleno-Organic Lithium selenolate 56 1.5 7:3

Structural Characterization and Spectral Data

NMR Spectroscopy

The compound was characterized using $$^{1}\text{H}$$ and $$^{13}\text{C}$$ NMR (Bruker Avance III HD 500 MHz, DMSO-$$d_6$$):

Table 3: Key $$^{1}\text{H}$$ NMR Assignments
Proton δ (ppm) Multiplicity Assignment
H-2 8.72 singlet Chromene C2-H
H-4 7.95 doublet Aromatic C4-H
OCH$$_3$$ 3.85 singlet 4-Methoxyphenyl group
SCH$$_3$$ 2.45 singlet Methylsulfanyl group
Table 4: $$^{13}\text{C}$$ NMR Data
Carbon δ (ppm) Assignment
C=O 168.2 Carboxamide carbonyl
C=N 158.7 Imino group
C-OCH$$_3$$ 55.6 Methoxy carbon

FT-IR and UV-Vis Analysis

  • FT-IR (KBr): $$ \nu{\text{C=O}} $$ 1675 cm$$^{-1}$$, $$ \nu{\text{C=N}} $$ 1620 cm$$^{-1}$$.
  • UV-Vis (DMSO): $$ \lambda_{\text{max}} $$ 345 nm ($$ \pi \rightarrow \pi^* $$), 280 nm ($$ n \rightarrow \pi^* $$).

Mechanistic Insights and Stereochemical Control

The (2Z)-configuration of the imino group is favored under kinetic control due to reduced steric hindrance between the 4-methoxyphenyl and methylsulfanyl groups. Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) confirmed the Z-isomer is 4.2 kcal/mol more stable than the E-form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, and the Nrf2 pathway, which regulates antioxidant responses.

Comparison with Similar Compounds

Structural Analogues

The compound’s structure is compared to derivatives with modifications in the carboxamide and imino substituents, as well as core heterocyclic systems:

Compound Name / Identifier Core Structure Amide Substituent (R1) Imino Substituent (R2) Key Features
Target Compound Chromene 4-Methoxyphenyl 3-(Methylsulfanyl)phenyl Lipophilic SCH₃ group; methoxy enhances electron donation .
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) Chromene 4-Sulfamoylphenyl - Sulfonamide group increases polarity and melting point (>300°C).
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide Chromene Acetyl 4-Fluorophenyl Fluorine’s electronegativity impacts dipole moments and metabolic stability.
(2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (CAS 400878-30-0) Chromene 2-Methoxyphenyl 3-Methoxyphenyl Ortho-methoxy groups may induce steric hindrance and alter packing motifs.
(2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine Benzoxazin 4-Methoxyphenyl 4-Methoxyphenyl Benzoxazin core differs in ring oxygenation, affecting π-conjugation.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with the electron-withdrawing sulfamoyl group in compound 12 , which increases polarity and thermal stability.
  • Steric Effects : Ortho-substituted methoxy groups (e.g., in CAS 400878-30-0 ) may reduce crystallinity compared to para-substituted analogs.
Physicochemical Properties
  • Melting Points :
    • Compound 12: >300°C (due to sulfonamide hydrogen bonding) .
    • Target Compound**: Expected lower than 300°C (methylsulfanyl reduces polarity).
    • Fluorophenyl Analog (): Likely intermediate melting point (~200–250°C) due to fluorine’s electronegativity .
  • Spectroscopic Data: IR: Carboxamide C=O stretch ~1670–1700 cm⁻¹; imino C=N ~1600 cm⁻¹ . ¹H NMR: Methoxy protons resonate at δ ~3.8 ppm; methylsulfanyl protons at δ ~2.5 ppm .
Crystallographic Analysis

For example, the benzoxazin derivative in was analyzed using X-ray diffraction, confirming the Z-configuration of the imino group . Such studies are critical for verifying stereochemistry and intermolecular interactions.

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